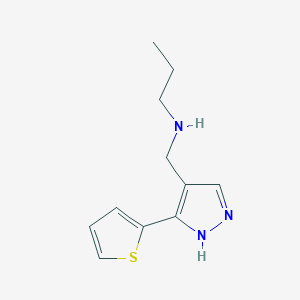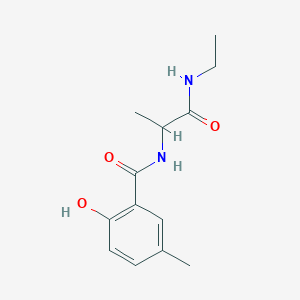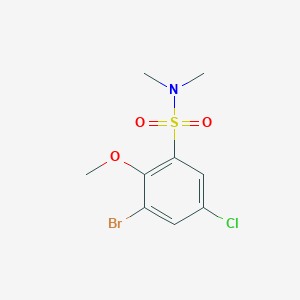
3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with bromine, chlorine, methoxy, and sulfonamide groups, making it a molecule of interest for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide typically involves multiple steps:
Chlorination: The addition of a chlorine atom to the benzene ring.
N,N-Dimethylation:
Each of these steps requires specific reagents and conditions, such as the use of bromine or chlorine gas for halogenation, methanol for methoxylation, and sulfonamide derivatives for sulfonamidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Where one substituent on the benzene ring is replaced by another.
Oxidation Reactions: Where the compound is oxidized to form new products.
Reduction Reactions: Where the compound is reduced to form new products.
Common Reagents and Conditions
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-5-chloro-2-methylaniline: Similar structure but lacks the methoxy and sulfonamide groups.
3-bromo-5-chloro-N-methoxy-N-methylbenzamide: Similar structure but lacks the sulfonamide group.
Uniqueness
3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide is unique due to the presence of both the methoxy and sulfonamide groups, which confer specific chemical and biological properties. These functional groups enhance the compound’s reactivity and potential biological activity, making it a valuable molecule for research and industrial applications.
Propiedades
Fórmula molecular |
C9H11BrClNO3S |
|---|---|
Peso molecular |
328.61 g/mol |
Nombre IUPAC |
3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H11BrClNO3S/c1-12(2)16(13,14)8-5-6(11)4-7(10)9(8)15-3/h4-5H,1-3H3 |
Clave InChI |
IGQUMGUIMKGLGE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=C(C(=CC(=C1)Cl)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[[5-(ethoxycarbonyl)furan-2-yl]methyl]phthalimide](/img/structure/B14899512.png)

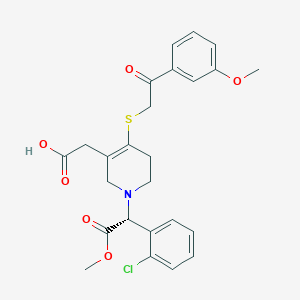




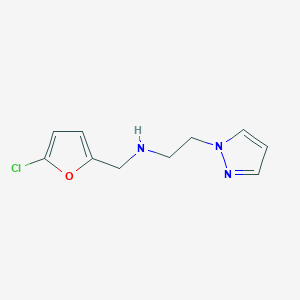
![6-Methyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14899567.png)
